9,10-Didehydro Cabergoline
CAS No.: 1380085-95-9
Cat. No.: VC0032285
Molecular Formula: C26H35N5O2
Molecular Weight: 449.599
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1380085-95-9 |
---|---|
Molecular Formula | C26H35N5O2 |
Molecular Weight | 449.599 |
IUPAC Name | (6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1 |
Standard InChI Key | QSDBNKLYDMLOES-AUSIDOKSSA-N |
SMILES | CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Introduction
Chemical Identity and Structural Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C26H35N5O2 | |
Molecular Weight | 449.6 g/mol | |
XLogP3-AA | 2.2 | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 5 | |
Rotatable Bond Count | 8 | |
Exact Mass | 449.27907538 Da |
These properties contribute to the compound's absorption, distribution, metabolism, and excretion profiles, which ultimately influence its pharmacological behavior. The moderate lipophilicity (XLogP3-AA of 2.2) suggests a balanced capacity for membrane permeation while maintaining adequate water solubility .
Structural Relationship to Cabergoline
9,10-Didehydro Cabergoline's relationship to cabergoline merits careful consideration, as the structural differences between these compounds likely translate to distinct pharmacological profiles.
Comparison of Molecular Structures
Standard cabergoline (C26H37N5O2) differs from 9,10-Didehydro Cabergoline (C26H35N5O2) by two hydrogen atoms, reflecting the dehydrogenation at the 9,10 position . This modification introduces a double bond that likely alters:
-
The conformational rigidity of the molecule
-
The electron distribution across the ring system
-
The spatial arrangement of functional groups critical for receptor interactions
Implications for Receptor Interactions
Comparative Tolerability Considerations
The tolerability profile of 9,10-Didehydro Cabergoline would be a critical consideration for any potential therapeutic application. While specific data is unavailable, comparison with cabergoline provides valuable context.
Cabergoline Tolerability Profile
Clinical studies with cabergoline have demonstrated generally favorable tolerability. In one long-term study involving 26 patients:
-
13 patients reported side effects including nausea, hypotension, headache, gastric pain, dizziness, and weakness
-
Side effects resolved spontaneously with continued treatment in 10 of these patients
-
Only 3 patients required discontinuation due to severe side effects
This compares favorably to bromocriptine, another dopamine agonist, which required discontinuation in significantly more patients (7 vs. 3 patients; P less than 0.001) in a comparative analysis .
Structural Implications for Tolerability
The dehydrogenation in 9,10-Didehydro Cabergoline might influence its tolerability profile through:
-
Modified receptor subtype selectivity
-
Altered metabolic pathway generating different metabolites
-
Changes in tissue distribution affecting exposure to specific organ systems
These factors could potentially result in a distinct side effect profile compared to standard cabergoline.
Research Status and Future Directions
The development status of 9,10-Didehydro Cabergoline appears to be at a relatively early stage based on available literature. Several research directions would be valuable for fully characterizing this compound:
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies comparing 9,10-Didehydro Cabergoline with cabergoline and other ergoline derivatives would provide valuable insights into:
-
The impact of the 9,10 dehydrogenation on receptor binding profiles
-
Effects on functional activity at dopamine receptor subtypes
-
Influence on selectivity across various neurotransmitter receptors
Pharmacokinetic Characterization
Detailed pharmacokinetic profiling would be essential to understand:
-
Absorption parameters following various routes of administration
-
Distribution patterns across tissues, particularly CNS penetration
-
Metabolic pathways and identification of major metabolites
-
Excretion routes and clearance parameters
Preclinical Efficacy Evaluation
Systematic evaluation in relevant preclinical models would help establish:
-
Comparative efficacy in hyperprolactinemia models
-
Potential utility in movement disorder paradigms
-
Dose-response relationships across different indications
-
Duration of action in various systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume